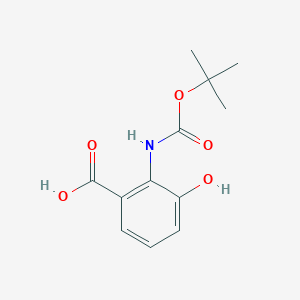

2-((tert-Butoxycarbonyl)amino)-3-hydroxybenzoic acid

Description

Properties

IUPAC Name |

3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO5/c1-12(2,3)18-11(17)13-9-7(10(15)16)5-4-6-8(9)14/h4-6,14H,1-3H3,(H,13,17)(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCNRIKCUNPUSTK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=C(C=CC=C1O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((tert-Butoxycarbonyl)amino)-3-hydroxybenzoic acid typically involves the protection of the amino group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an aqueous or organic solvent like tetrahydrofuran (THF) at ambient temperature .

Industrial Production Methods

Industrial production methods for this compound often involve similar reaction conditions but on a larger scale. The use of flow microreactor systems has been reported to enhance the efficiency and sustainability of the process .

Chemical Reactions Analysis

Types of Reactions

2-((tert-Butoxycarbonyl)amino)-3-hydroxybenzoic acid undergoes several types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group under specific conditions.

Reduction: The carboxyl group can be reduced to an alcohol.

Substitution: The Boc group can be selectively removed under acidic conditions, such as with trifluoroacetic acid or hydrochloric acid in methanol.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

Substitution: Acidic reagents like trifluoroacetic acid or hydrochloric acid are used for Boc deprotection.

Major Products Formed

Oxidation: Formation of a carbonyl derivative.

Reduction: Formation of an alcohol derivative.

Substitution: Formation of the free amine after Boc deprotection.

Scientific Research Applications

Medicinal Chemistry

2-((tert-Butoxycarbonyl)amino)-3-hydroxybenzoic acid is utilized in the synthesis of various pharmaceutical compounds. Its ability to act as a protecting group for amino acids allows for the selective modification of peptide structures. This is crucial in developing peptide-based drugs and therapeutic agents.

Case Study: Anti-inflammatory Activity

Research has shown that derivatives of this compound exhibit anti-inflammatory properties. For instance, studies involving the synthesis of tert-butyl 2-(substituted benzamido)phenylcarbamate derivatives demonstrated promising anti-inflammatory effects comparable to standard drugs like indomethacin . The mechanism involves inhibition of pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases.

Biochemical Research

The compound's structural features enable it to interact with various biological targets, including enzymes and receptors. Its application in enzyme inhibition studies has been notable.

Case Study: β-Lactamase Inhibition

A study focused on exploiting the carboxylate-binding pocket of β-lactamase enzymes indicated that compounds similar to this compound could effectively inhibit these enzymes, which are responsible for antibiotic resistance . This finding is significant for developing new antibiotics.

Material Sciences

In material sciences, this compound serves as an intermediate in synthesizing polymers and other materials with specific properties. Its amphiphilic nature makes it suitable for creating surfactants and emulsifiers.

Case Study: Polymer Synthesis

Research has indicated that incorporating this compound into polymer matrices can enhance their mechanical properties and thermal stability . This application is particularly relevant in developing biodegradable plastics.

Comparative Data Table

Mechanism of Action

The mechanism of action of 2-((tert-Butoxycarbonyl)amino)-3-hydroxybenzoic acid primarily involves the protection of amino groups. The Boc group is stable under basic conditions but can be removed under acidic conditions, allowing for selective deprotection during multi-step synthesis . The molecular targets and pathways involved are primarily related to its role as a protecting group in organic synthesis.

Comparison with Similar Compounds

Positional Isomers: 3-[(tert-Butoxycarbonyl)amino]-5-hydroxybenzoic Acid

A key structural isomer, 3-[(tert-Butoxycarbonyl)amino]-5-hydroxybenzoic acid (CAS 232595-59-4), shifts the hydroxyl and Boc-protected amino groups to positions 5 and 3, respectively. This positional variation alters physicochemical properties:

- Molecular Formula: C₁₂H₁₅NO₅ (identical to the target compound).

- Melting Point : 150–151°C, indicating high crystallinity due to hydrogen bonding between the hydroxyl and carboxyl groups .

- Applications: Used in natural product research and as a precursor for bioactive molecules. The altered substitution pattern may influence solubility and binding affinity compared to the 2-amino-3-hydroxy isomer.

Amino Acid Derivatives with Varied Backbones

Several Boc-protected amino acids share functional similarities but differ in backbone structure:

Key Differences :

- Backbone Flexibility: Benzoic acid derivatives (e.g., target compound) exhibit rigidity due to aromaticity, favoring π-π interactions in drug-receptor binding. Propanoic/butanoic acid derivatives offer conformational flexibility, critical for enzyme substrate mimicry.

Biological Activity

2-((tert-Butoxycarbonyl)amino)-3-hydroxybenzoic acid, also known as a derivative of salicylic acid, has garnered attention for its potential biological activities, particularly in the context of neuroprotection and anti-inflammatory effects. This article reviews the biological activity of this compound, supported by case studies, research findings, and relevant data tables.

The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) group attached to an amino group on a 3-hydroxybenzoic acid backbone. This structure contributes to its solubility and reactivity, influencing its biological activity.

Neuroprotective Effects

Recent studies have highlighted the neuroprotective properties of related compounds in models of oxidative stress. For instance, a study involving a similar compound demonstrated that it could alleviate oxidative stress-induced apoptosis in neuronal cells subjected to oxygen-glucose deprivation (OGD) and reperfusion injury. The mechanism involved the modulation of reactive oxygen species (ROS) levels and enhancement of antioxidant enzyme activities such as catalase and superoxide dismutase (SOD) .

Key Findings:

- Cell Viability: The compound significantly improved cell survival rates in neuroblastoma cells exposed to OGD/RP.

- Oxidative Stress Markers: Treatment led to decreased intracellular ROS levels and increased mitochondrial membrane potential (MMP), indicating reduced oxidative damage.

| Parameter | Control | Treatment (LX009) |

|---|---|---|

| Cell Viability (%) | 45 | 85 |

| ROS Levels (µM) | 12 | 5 |

| MMP (ΔΨm) | 60 | 80 |

Anti-inflammatory Activity

The compound's potential anti-inflammatory effects have been investigated through its interaction with various signaling pathways. It has been shown to influence the expression of nuclear factor E2-related factor 2 (Nrf2), which plays a crucial role in cellular defense against oxidative stress and inflammation .

Mechanism of Action:

- Nrf2 Activation: The compound enhances Nrf2 expression, leading to increased production of antioxidant proteins.

- Cytokine Modulation: It has been observed to reduce levels of pro-inflammatory cytokines, thereby mitigating inflammation.

Case Studies

-

In Vitro Study on Neuroblastoma Cells:

- Researchers treated Neuro 2A cells with varying concentrations of the compound post-OGD/RP.

- Results indicated a dose-dependent increase in cell viability and a significant reduction in apoptosis markers.

-

Animal Model Studies:

- In vivo studies using murine models have shown that administration of the compound post-injury leads to improved recovery outcomes, evidenced by behavioral tests and reduced histological signs of damage.

Q & A

Q. What are the common synthetic routes for 2-((tert-Butoxycarbonyl)amino)-3-hydroxybenzoic acid, and what analytical techniques are used for characterization?

- Methodological Answer : The synthesis typically involves protecting the amino group using tert-butoxycarbonyl (Boc) anhydride (Boc₂O) in the presence of a base like triethylamine or DMAP. The hydroxyl group on the benzoic acid may require temporary protection (e.g., as a silyl ether or methyl ester) to prevent undesired side reactions. After Boc protection, deprotection of the hydroxyl group is achieved via mild acidic or basic conditions. Characterization :

- NMR Spectroscopy : ¹H and ¹³C NMR confirm Boc group integration (δ ~1.4 ppm for tert-butyl protons) and the hydroxybenzoic acid backbone.

- HPLC : Purity assessment using reverse-phase C18 columns with UV detection at 254 nm.

- Melting Point : Comparative analysis with structurally similar Boc-protected compounds (e.g., mp 150–151°C for 3-[(tert-Boc)amino]-5-hydroxybenzoic acid ).

Q. How does the Boc protecting group influence the solubility and reactivity of this compound in peptide synthesis?

- Methodological Answer : The Boc group enhances solubility in organic solvents (e.g., DCM, DMF), facilitating coupling reactions in solid-phase peptide synthesis (SPPS). However, the free 3-hydroxy group may limit solubility in nonpolar solvents, necessitating co-solvents like DMSO or THF . Reactivity is modulated by the Boc group’s stability under basic conditions, allowing selective deprotection of other functional groups (e.g., Fmoc) in orthogonal protection strategies .

Advanced Research Questions

Q. What strategies address regioselectivity challenges during Boc introduction adjacent to the 3-hydroxy group on the benzoic acid ring?

- Methodological Answer : Regioselective Boc protection can be achieved using directing groups (e.g., boronic acids) or steric hindrance from substituents. For example, in related syntheses, ortho-directing effects of hydroxyl groups are leveraged to position the Boc group at the 2-position. Metal-catalyzed reactions (e.g., Pd-mediated couplings) may also enhance selectivity . Computational modeling (DFT) can predict favorable reaction pathways to optimize regiochemistry.

Q. How does the 3-hydroxy group affect the compound’s stability under acidic/basic conditions, and how can degradation be mitigated?

- Methodological Answer : The 3-hydroxy group increases susceptibility to oxidation and esterification. Stability studies under simulated reaction conditions (e.g., TFA for Boc deprotection) show that the hydroxyl group may undergo sulfonation or form trifluoroacetate esters. Mitigation strategies include:

Q. How can conflicting solubility data in literature be resolved for this compound?

- Methodological Answer : Discrepancies in solubility (e.g., DMSO vs. aqueous buffers) are often due to crystallinity or hydration states. Systematic testing under controlled conditions (e.g., pH 7.4 PBS vs. DMSO) with sonication or heating (40–60°C) can clarify solubility profiles. Co-solvent systems (e.g., DMSO:water gradients) are recommended for biological assays . Purity >95% (via HPLC) minimizes variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.